methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate
Overview
Description
Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate is a chemical compound with the molecular formula C7H6N2O2S and a molecular weight of 182.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate is 1S/C7H6N2O2S/c1-11-7(10)4-2-5-6(9-4)8-3-12-5/h2-3,9H,1H3 . The SMILES representation is O=C(C(N1)=CC2=C1N=CS2)OC .Physical And Chemical Properties Analysis
Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate is a powder at room temperature . It has a molecular weight of 182.2 .Scientific Research Applications
Antidiabetic Application
- Scientific Field : Medicinal Chemistry and Pharmacology .
- Summary of the Application : Pyrrolo[2,3-d]pyrimidine-based analogues, which share a similar structure with “methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate”, have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
- Methods of Application : The compounds were synthesized and their antidiabetic activity was evaluated through in vitro analysis .
- Results or Outcomes : The compounds demonstrated excellent antidiabetic action, with IC50 values in the 0.252–0.281 mM range .
Anticoagulant Application
- Scientific Field : Medicinal Chemistry and Pharmacology .
- Summary of the Application : Compounds that combine in their structure fragments of pyrrolo[3,2,1-ij]quinolin-2-one and thiazole, connected through a hydrazine linker, have been synthesized and evaluated as potential dual inhibitors of coagulation factors Xa and XIa .
- Methods of Application : The compounds were synthesized using a two-stage method .
- Results or Outcomes : The synthesized compounds were evaluated as potential dual inhibitors of coagulation factors Xa and XIa .
Synthesis of Heteropentalenes
- Scientific Field : Organic Chemistry .
- Summary of the Application : The synthetic methods leading to furo [3,2- b ]pyrroles and thiazolo [5,4- d ]thiazoles are reviewed. These compounds are related to heteropentalenes, containing two heteroatoms in the entire structure .
- Methods of Application : The synthetic approach follows the Hemetsberger–Knittel protocol covering three reaction steps—the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation and, finally, thermolysis promoting the intramolecular cyclocondensation .
- Results or Outcomes : The synthetic approaches towards those particular heteropentalnes have been chosen as a consequence of ongoing research dealing with the design, synthesis and applications of substituted furo [3,2- b ]pyrroles and thiazolo [5,4- d ]thiazole-based derivatives .
Biological Activities
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
- Methods of Application : The compounds were synthesized and their biological activities were evaluated through in vitro analysis .
- Results or Outcomes : The compounds demonstrated excellent biological activities, with potential applications in various fields .
Antitumor Activity
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : This heterocyclic fragment is a well-known pharmacophore among the functional derivatives of which compounds with antitumor activity have been found .
- Methods of Application : The compounds were synthesized and their antitumor activity was evaluated through in vitro analysis .
- Results or Outcomes : The compounds demonstrated excellent antitumor activity .
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug) .
- Methods of Application : The compounds were synthesized and their antimicrobial activities were evaluated through in vitro analysis .
- Results or Outcomes : The compounds demonstrated excellent antimicrobial activities .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7(10)4-2-5-6(9-4)8-3-12-5/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMYQMZSIGPQHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate | |
CAS RN |
1327366-67-5 | |
Record name | methyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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